(S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate
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Overview
Description
Phosphonic acid, P-[[(1S)-2-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-1-(hydroxymethyl)ethoxy]methyl]-, diethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonic acid group, a pyrimidinyl ring, and a benzoylamino group. Its chemical properties make it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonic acid, P-[[(1S)-2-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-1-(hydroxymethyl)ethoxy]methyl]-, diethyl ester typically involves multiple steps, including the formation of the pyrimidinyl ring, the introduction of the benzoylamino group, and the esterification of the phosphonic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P-[[(1S)-2-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-1-(hydroxymethyl)ethoxy]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of ester or amide derivatives.
Scientific Research Applications
Phosphonic acid, P-[[(1S)-2-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-1-(hydroxymethyl)ethoxy]methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential pharmaceutical applications include its use as a precursor for drug development, particularly in designing inhibitors for specific enzymes.
Industry: In industrial chemistry, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phosphonic acid, P-[[(1S)-2-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-1-(hydroxymethyl)ethoxy]methyl]-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction is crucial in its potential use as an enzyme inhibitor in pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, P-[(methylthio)methyl]-, diethyl ester
- Diethyl benzylphosphonate
Uniqueness
Compared to similar compounds, Phosphonic acid, P-[[(1S)-2-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-1-(hydroxymethyl)ethoxy]methyl]-, diethyl ester stands out due to its complex structure, which includes a pyrimidinyl ring and a benzoylamino group. This unique structure imparts specific chemical properties and biological activities, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C19H26N3O7P |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[1-[(2S)-2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C19H26N3O7P/c1-3-28-30(26,29-4-2)14-27-16(13-23)12-22-11-10-17(21-19(22)25)20-18(24)15-8-6-5-7-9-15/h5-11,16,23H,3-4,12-14H2,1-2H3,(H,20,21,24,25)/t16-/m0/s1 |
InChI Key |
WYJNVSZEUBNGND-INIZCTEOSA-N |
Isomeric SMILES |
CCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC |
Canonical SMILES |
CCOP(=O)(COC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC |
Origin of Product |
United States |
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